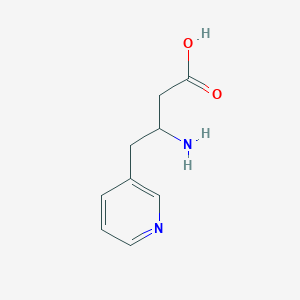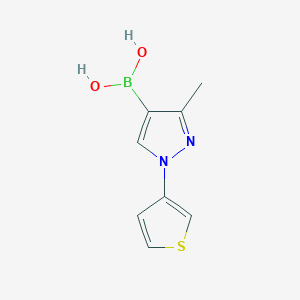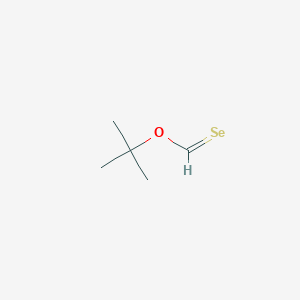
3-Amino-4-(pyridin-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl is a compound that belongs to the class of amino acids with a pyridine ring It is known for its unique structure, which includes an amino group and a pyridyl group attached to a butyric acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl typically involves the use of pyridine derivatives. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach involves the use of palladium-catalyzed cross-coupling reactions with pyridyl aluminum reagents . These methods provide high yields and are suitable for large-scale production.
Industrial Production Methods
Industrial production of ®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound with high selectivity and reduced waste . The use of Raney® nickel as a catalyst in a stainless steel column is a common approach in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridyl group to a more saturated form.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, acetic anhydride, and palladium catalysts . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridyl derivatives, and substituted amino acid derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of ®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl involves its interaction with specific molecular targets and pathways. The pyridyl group can bind to metal ions, influencing enzyme activity and receptor binding . The amino group can form hydrogen bonds with biological molecules, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Pyridyl)-L-alanine: This compound has a similar structure but differs in the position of the pyridyl group.
Pyrrolidine derivatives: These compounds share the pyridine ring but have different substituents and functional groups.
Uniqueness
®-3-Amino-4-(3-pyridyl)-butyric acid*2HCl is unique due to its specific combination of an amino group and a pyridyl group on a butyric acid backbone. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-amino-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-8(5-9(12)13)4-7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13) |
Clave InChI |
OODABKPTGCZGHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CC(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14074471.png)









![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)
![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)


